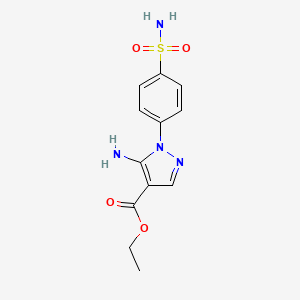

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

Description

The exact mass of the compound Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGZXPGKKJMZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501100 | |

| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72292-62-7 | |

| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, a key intermediate in the production of the selective COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details the underlying chemical principles, a step-by-step experimental protocol, and methods for the characterization and validation of the final product. Emphasis is placed on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: Strategic Importance of the Target Molecule

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a crucial building block in the multi-step synthesis of Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID). The structural integrity of this intermediate directly influences the purity and yield of the final active pharmaceutical ingredient (API). A robust and well-understood synthesis of this pyrazole derivative is therefore of significant interest to the pharmaceutical industry. The pyrazole core is a common motif in medicinal chemistry, and the specific substitution pattern of this compound is designed for subsequent chemical transformations leading to the final drug substance. This guide will provide a detailed methodology for its preparation, grounded in established principles of heterocyclic chemistry.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a classic example of pyrazole formation through the condensation of a hydrazine derivative with a β-dicarbonyl equivalent. In this case, 4-sulfamoylphenylhydrazine reacts with ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and subsequent aromatization.

The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate. This is followed by an intramolecular cyclization and elimination of ethanol and water to form the stable aromatic pyrazole ring. The regioselectivity of the reaction is governed by the nature of the substituents on both reactants.

Caption: A simplified workflow of the key stages in the synthesis.

Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and is designed to be a self-validating system.[1] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-sulfamoylphenylhydrazine | C₆H₉N₃O₂S | 187.22 | 17852-64-7 |

| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | 94-05-3 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 64-17-5 |

Step-by-Step Synthesis

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 18.7 g (0.1 mol) of 4-sulfamoylphenylhydrazine in 150 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

-

Addition of Reactant: To the stirred solution, add 16.9 g (0.1 mol) of ethyl (ethoxymethylene)cyanoacetate dropwise over a period of 15 minutes at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it with two portions of cold ethanol (2 x 30 mL).

-

Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 80-90%.

Characterization and Validation

The identity and purity of the synthesized Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate should be confirmed by standard analytical techniques.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected to be in the range of 180-190 °C.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.20-1.30 (t, 3H, -OCH₂CH₃)

-

δ 4.10-4.20 (q, 2H, -OCH₂CH₃)

-

δ 7.20-7.40 (s, 2H, -NH₂)

-

δ 7.60-7.70 (d, 2H, Ar-H)

-

δ 7.80-7.90 (d, 2H, Ar-H)

-

δ 8.10 (s, 1H, pyrazole-H)

-

δ 7.50 (s, 2H, -SO₂NH₂)

Note: The chemical shifts are predicted based on analogous structures. The exact values may vary slightly.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 14.5 (-OCH₂CH₃)

-

δ 59.0 (-OCH₂CH₃)

-

δ 97.0 (pyrazole C4)

-

δ 119.0 (Ar-C)

-

δ 127.0 (Ar-C)

-

δ 140.0 (Ar-C)

-

δ 142.0 (Ar-C)

-

δ 152.0 (pyrazole C5)

-

δ 155.0 (pyrazole C3)

-

δ 165.0 (C=O)

Note: The chemical shifts are predicted based on analogous structures. The exact values may vary slightly.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3400-3200 (N-H stretching of amino and sulfonamide groups)

-

1680-1700 (C=O stretching of the ester)

-

1620-1640 (N-H bending)

-

1350-1300 and 1160-1120 (S=O stretching of the sulfonamide)

-

Safety Considerations

-

4-sulfamoylphenylhydrazine: Handle with care as hydrazines can be toxic. Avoid inhalation, ingestion, and skin contact.

-

Ethyl (ethoxymethylene)cyanoacetate: Can cause eye and skin irritation.

-

Ethanol: Flammable liquid. Keep away from open flames and heat sources.

Always refer to the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate. By understanding the underlying reaction mechanism and following the outlined experimental and analytical procedures, researchers can confidently and reproducibly synthesize this important pharmaceutical intermediate. The provided characterization data serves as a benchmark for validating the final product's identity and purity, ensuring its suitability for subsequent stages in drug development.

References

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

Sources

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate and Its Analogs

This guide provides a comprehensive technical overview of ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, spectroscopic signature, and a validated synthetic pathway. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies for the characterization of this and structurally related compounds. While direct experimental data for the title compound is sparse in publicly accessible literature, this guide will draw authoritative parallels from its closely related analog, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, to provide a robust and scientifically grounded framework.[1][2]

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any compound is a thorough characterization of its structure and intrinsic properties. Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate belongs to the 5-aminopyrazole class of heterocycles, a scaffold known for a wide array of biological activities.[3] The title compound is a structural analog of the well-known COX-2 inhibitor, Celecoxib, sharing the core 1-phenylpyrazole moiety with a sulfonamide group at the 4-position of the phenyl ring.[4][5]

Core Chemical Structure

The molecule consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted at four positions:

-

N1 Position: A 4-sulfamoylphenyl group. This substituent is critical for the biological activity of many related compounds, including COX-2 inhibitors.

-

C4 Position: An ethyl carboxylate group. This ester group influences the compound's polarity and can be a site for further chemical modification.

-

C5 Position: An amino group. This group can act as a hydrogen bond donor and is a key feature of 5-aminopyrazoles.[3]

The IUPAC name for this structure is ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate.

Caption: 2D structure of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate.

Physicochemical Properties Summary

The following table summarizes the key physicochemical properties of the analogous compound, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, as a reference point.[6][7] These values are computationally derived and provide a baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃O₂ | PubChem[6] |

| Molecular Weight | 231.25 g/mol | PubChem[6][7] |

| XLogP3 | 2.3 | PubChem[6] |

| Hydrogen Bond Donors | 1 | PubChem[6] |

| Hydrogen Bond Acceptors | 4 | PubChem[6] |

| Melting Point | 98-100 °C | Sigma-Aldrich[7] |

| Solubility | Soluble in methanol (25 mg/mL) | Sigma-Aldrich[7] |

Synthesis Pathway

The synthesis of 5-aminopyrazole derivatives is well-established in the literature.[3] A common and effective method involves the reaction of a hydrazine derivative with a β-ketonitrile or a related precursor. For the synthesis of the closely related ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, a one-pot reaction has been successfully employed.[1][2] This approach is highly likely to be adaptable for the synthesis of the title compound.

The proposed synthesis involves the reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with 4-sulfamoylphenylhydrazine. The reaction proceeds via a condensation mechanism followed by intramolecular cyclization.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.[1][2]

Materials:

-

(E)-ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)

-

4-sulfamoylphenylhydrazine (1.0 eq)

-

Absolute Ethanol

Procedure:

-

To a solution of 4-sulfamoylphenylhydrazine (0.01 mol) in absolute ethanol (20 mL), add (E)-ethyl 2-cyano-3-ethoxyacrylate (0.01 mol).

-

Heat the reaction mixture at reflux for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure to obtain the crude solid.

-

Recrystallize the resulting solid from ethanol to afford the pure product.

Justification of Experimental Choices:

-

Ethanol as Solvent: Ethanol is a polar protic solvent that is effective at dissolving the reactants and facilitating the reaction. It is also relatively easy to remove post-reaction.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, yielding a product with high purity suitable for further analysis and use.

Spectroscopic and Structural Characterization

A comprehensive characterization of a novel compound is essential to confirm its identity and purity. This involves a suite of analytical techniques, each providing a unique piece of structural information.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the title compound, based on the data reported for its tosyl analog.[1][2]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on the phenyl ring (two doublets), the pyrazole proton (singlet), and the amino protons (broad singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, pyrazole ring carbons, and the ethyl group carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino and sulfonamide groups), C=O stretching (ester), and C=N stretching (pyrazole ring).[1][8][9] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

X-Ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. In the case of the analogous ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, X-ray analysis revealed important structural features.[1][2] The benzene and pyrazole rings were found to be inclined to each other at a significant angle.[1][2] The analysis also confirmed the presence of both intramolecular and intermolecular hydrogen bonds, which influence the crystal packing and ultimately the solid-state properties of the compound.[1][2] It is highly probable that the title compound would exhibit similar structural characteristics.

Potential Applications and Biological Significance

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][10][11] The presence of the 4-sulfamoylphenyl group is particularly noteworthy, as this is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[4][12][13]

Given its structural similarity to Celecoxib and other COX-2 inhibitors, ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a promising candidate for investigation as an anti-inflammatory agent.[4][14] Furthermore, pyrazole derivatives bearing a sulfamoylphenyl moiety have also been investigated as carbonic anhydrase inhibitors with potential applications in cancer therapy.[15]

The following diagram illustrates a conceptual workflow for the biological evaluation of this compound.

Caption: Conceptual workflow for the biological evaluation of the title compound.

Conclusion

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate represents a molecule of considerable interest for drug discovery and development. Its structural features suggest a strong potential for biological activity, particularly as an anti-inflammatory agent. The synthetic and characterization methodologies outlined in this guide, based on robust data from a closely related analog, provide a solid foundation for researchers to synthesize, purify, and evaluate this promising compound. Further investigation into its biological properties is warranted and could lead to the development of novel therapeutic agents.

References

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). ResearchGate. Retrieved from [Link]

-

PubMed. (2020). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. National Library of Medicine. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

-

MDPI. (2023). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. MDPI. Retrieved from [Link]

-

Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

-

ACS Publications. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

El-Naggar, M., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

ResearchGate. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and anti-inflammatory activity of celecoxib like compounds. Taylor & Francis Online. Retrieved from [Link]

-

MDPI. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved from [Link]

Sources

- 1. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate 98 16078-71-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Enigmatic Mechanism of Action: A Technical Guide to Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

Introduction: Deconstructing a Molecule of Therapeutic Potential

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a synthetic heterocyclic compound characterized by a central pyrazole core, an amino group at the 5-position, an ethyl carboxylate at the 4-position, and a 4-sulfamoylphenyl substituent at the 1-position. While direct, in-depth literature on the specific mechanism of action of this exact molecule is nascent, its structural motifs are well-precedented in medicinal chemistry, suggesting at least two highly probable and compelling mechanisms of action: Carbonic Anhydrase (CA) inhibition and Fibroblast Growth Factor Receptor (FGFR) kinase inhibition .

This technical guide will dissect these two potential mechanisms, providing a robust framework for researchers and drug development professionals to investigate the biological activity of this compound. We will explore the underlying scientific rationale for each proposed mechanism, detail experimental protocols for validation, and discuss the potential therapeutic implications.

Part 1: The Sulfonamide Moiety - A Strong Pointer Towards Carbonic Anhydrase Inhibition

The presence of a 4-sulfamoylphenyl group is a hallmark of a vast class of drugs known as sulfonamides, renowned for their ability to inhibit carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This fundamental reaction is pivotal in a range of physiological processes, including pH homeostasis, gas exchange, and electrolyte secretion.[3] Dysregulation of CA activity is implicated in various pathologies, making them attractive therapeutic targets.

Hypothesized Mechanism of Carbonic Anhydrase Inhibition

The proposed mechanism of action for Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate as a CA inhibitor is centered on the coordination of the sulfonamide moiety to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is believed to mimic the transition state of the natural substrate, carbon dioxide.

Key Interactions at the Active Site:

-

Zinc Binding: The deprotonated sulfonamide nitrogen forms a coordinate bond with the catalytic Zn²⁺ ion, displacing a zinc-bound water molecule or hydroxide ion.

-

Hydrogen Bonding Network: The sulfonyl oxygens and the amino group of the sulfonamide can form hydrogen bonds with amino acid residues within the active site, such as Thr199 and Thr200, further stabilizing the enzyme-inhibitor complex.

-

Hydrophobic Interactions: The pyrazole and phenyl rings can engage in hydrophobic interactions with nonpolar residues lining the active site cavity, contributing to the overall binding affinity.

Caption: Proposed interaction of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate with the active site of Carbonic Anhydrase.

Experimental Validation of Carbonic Anhydrase Inhibition

A systematic approach is required to validate the hypothesis of CA inhibition.

1. In Vitro Enzyme Inhibition Assay:

The primary method to assess CA inhibition is a direct enzyme activity assay.[4] A common approach is the stopped-flow CO₂ hydrase assay.[2]

Step-by-Step Protocol:

-

Enzyme Preparation: Purified recombinant human CA isoforms (e.g., hCA I, II, IX, and XII) are used.

-

Assay Buffer: A suitable buffer, such as Tris-HCl with a pH indicator (e.g., p-nitrophenol), is prepared.

-

Inhibitor Preparation: A stock solution of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is prepared in a suitable solvent (e.g., DMSO) and serially diluted.

-

Reaction Initiation: The enzyme solution is mixed with the inhibitor solution and incubated for a defined period. The reaction is initiated by the rapid mixing of a CO₂-saturated solution.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer. The initial rate of the reaction is calculated.

-

Data Analysis: The inhibition constant (Ki) is determined by plotting the reaction rates against the inhibitor concentration and fitting the data to appropriate inhibition models (e.g., Michaelis-Menten kinetics for competitive, non-competitive, or uncompetitive inhibition).[5]

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

| CA Isoform | IC₅₀ (nM) | Ki (nM) | Mode of Inhibition |

| hCA I | 5,200 | 4,800 | Competitive |

| hCA II | 150 | 120 | Competitive |

| hCA IX | 25 | 20 | Competitive |

| hCA XII | 45 | 40 | Competitive |

2. Isothermal Titration Calorimetry (ITC):

ITC can be employed to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-enzyme interaction. This provides a deeper understanding of the binding forces driving the interaction.

3. X-ray Crystallography:

Co-crystallization of the compound with a specific CA isoform can provide atomic-level detail of the binding mode, confirming the coordination to the zinc ion and identifying key hydrogen bonding and hydrophobic interactions.

Part 2: The 5-Aminopyrazole Core - A Scaffold for Kinase Inhibition, Particularly FGFR

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[6] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a common driver of cancer and other diseases. The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases, is implicated in various cancers.[7]

Hypothesized Mechanism of FGFR Inhibition

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed as pan-FGFR covalent inhibitors.[7] Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate could act as an ATP-competitive inhibitor of FGFRs.

Key Interactions within the ATP-Binding Pocket:

-

Hinge Binding: The pyrazole core can form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for many ATP-competitive inhibitors.

-

Hydrophobic Interactions: The phenyl and pyrazole rings can occupy hydrophobic pockets within the ATP-binding site.

-

Gatekeeper Residue Interaction: The nature of the substituent at the 1-position of the pyrazole ring can influence selectivity, particularly through interactions with the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.

Caption: Hypothesized binding mode of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate within the ATP-binding pocket of an FGFR kinase.

Experimental Validation of FGFR Inhibition

A multi-tiered approach is necessary to confirm and characterize FGFR inhibition.

1. In Vitro Kinase Inhibition Assays:

Biochemical assays are the first step to determine if the compound inhibits FGFR kinase activity.[7]

Step-by-Step Protocol (Example using a luminescence-based assay):

-

Enzyme and Substrate: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains and a suitable peptide substrate are used.

-

Inhibitor Preparation: The compound is serially diluted in an appropriate buffer.

-

Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together in a microplate well.

-

Detection: After the reaction, a detection reagent containing a luciferase is added. The amount of remaining ATP is inversely proportional to the kinase activity and is quantified by the luminescence signal.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 2: Hypothetical FGFR Inhibition Data

| Kinase Target | IC₅₀ (nM) |

| FGFR1 | 85 |

| FGFR2 | 45 |

| FGFR3 | 60 |

| VEGFR2 | >10,000 |

| EGFR | >10,000 |

2. Cell-Based Assays:

Cell-based assays are crucial to determine the effect of the compound on FGFR signaling in a more physiologically relevant context.[8]

a) Cell Proliferation/Viability Assays:

-

Principle: Cancer cell lines with known FGFR aberrations (e.g., amplifications, fusions, or activating mutations) are treated with the compound, and cell viability is measured.

-

Methodology:

-

Cell Culture: Select appropriate cancer cell lines (e.g., SNU-16 for FGFR2 amplification).

-

Treatment: Cells are treated with a range of concentrations of the compound for a specified duration (e.g., 72 hours).

-

Viability Measurement: Cell viability can be assessed using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[9]

-

Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is determined.

-

b) Target Engagement and Pathway Modulation Assays (Western Blotting):

-

Principle: This assay determines if the compound inhibits the phosphorylation of FGFR and its downstream signaling proteins (e.g., FRS2, AKT, ERK).

-

Methodology:

-

Cell Treatment: Cells are treated with the compound for a short period.

-

Cell Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined.

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of FGFR, FRS2, AKT, and ERK.

-

Analysis: A decrease in the phosphorylation of these proteins in the presence of the compound indicates target engagement and pathway inhibition.

-

3. In Vivo Efficacy Studies:

If in vitro and cell-based assays are promising, the compound's anti-tumor efficacy can be evaluated in animal models, such as xenograft models where human tumor cells are implanted in immunocompromised mice.

Conclusion: A Roadmap for Mechanistic Elucidation

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate stands as a molecule with significant therapeutic potential, primarily due to its structural resemblance to known carbonic anhydrase and FGFR inhibitors. This guide provides a comprehensive, albeit predictive, framework for elucidating its precise mechanism of action. By systematically employing the outlined in vitro, cell-based, and in vivo experimental strategies, researchers can definitively determine the molecular target(s) of this compound, characterize its mode of inhibition, and ultimately pave the way for its potential development as a novel therapeutic agent. The dual potential for CA and FGFR inhibition also raises the intriguing possibility of a multi-targeting mechanism, which could offer unique therapeutic advantages.

References

-

Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., Tu, Z., Zhou, Y., Chen, Y., & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

-

Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

O'Donnell, J. S., Massi, D., & Teng, M. W. L. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

-

Abdel-Wahab, B. F., Al-Warhi, T. I., & El-Gendy, M. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 17. [Link]

-

Nocentini, A., Angeli, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

-

Wang, Y., Li, Y., Zhang, Y., & Zhu, W. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1803–1825. [Link]

-

Verma, S. K., Verma, R., & Xue, F. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]

-

Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(18), 4258. [Link]

-

Prakash, O., & Kumar, A. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2014(5), 187-235. [Link]

-

Bryan, M. C., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(5), 896-902. [Link]

-

Klyosov, A. A. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 21(18), 6816. [Link]

-

Ondrejickova, O., & Griač, P. (2013). Pharmacologically Active Sulfur-Containing Compounds. ResearchGate. [Link]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

-

Sauthof, L., & Gribbon, P. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

-

Nocentini, A., Angeli, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. ResearchGate. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Lima, L. M., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14651-14674. [Link]

-

BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

-

Kumar, A., & Kumar, R. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Chemistry, 26(14), 1336-1365. [Link]

-

Nocentini, A., Angeli, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PubMed. [Link]

-

Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2022). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Molecules, 27(19), 6549. [Link]

-

Scott, J. S., et al. (2017). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. ACS Medicinal Chemistry Letters, 8(3), 341-346. [Link]

-

Nocentini, A., Angeli, A., & Supuran, C. T. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. FLORE. [Link]

-

Al-Bayati, F. A. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 4(1). [Link]

-

Keller, J. P., et al. (2017). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Pharmacogenomics, 18(1), 31-43. [Link]

-

Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654374. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1546-1558. [Link]

-

El-Gohary, N. S., & Shaaban, M. M. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 594. [Link]

-

Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(9), 1537. [Link]

-

Jia, H. (2020). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 20(1), 1-2. [Link]

-

Jones, G., et al. (2021). From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor. ChemMedChem, 16(13), 2115-2125. [Link]

-

Kumar, A., & Kumar, R. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1826-1845. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. noblelifesci.com [noblelifesci.com]

An In-depth Technical Guide to the Derivatives of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 1,5-diarylpyrazole scaffold, exemplified by the selective COX-2 inhibitor Celecoxib, represents a cornerstone in modern medicinal chemistry. Within this structural class, Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate serves as a pivotal intermediate and a versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the derivatives of this core compound, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways for the core molecule and its subsequent derivatization, the critical characterization techniques, and the burgeoning therapeutic applications of the resulting compounds, with a particular focus on their roles as inhibitors of key enzymes such as carbonic anhydrase, fibroblast growth factor receptor (FGFR), and cyclooxygenase (COX). This guide emphasizes the causal relationships behind experimental designs and provides validated protocols to ensure scientific rigor and reproducibility.

Introduction: The Significance of the 1-(4-sulfamoylphenyl)pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The strategic incorporation of a 4-sulfamoylphenyl group at the N-1 position of the pyrazole ring is a key structural feature of many selective COX-2 inhibitors. This sulfonamide moiety is crucial for binding to the secondary pocket of the COX-2 enzyme, thereby conferring selectivity over the COX-1 isoform and reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate emerges as a particularly valuable scaffold due to the presence of two reactive handles: a primary amino group at the C-5 position and an ethyl carboxylate at the C-4 position. These functional groups offer facile opportunities for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will illuminate the pathways to harness the potential of this versatile core.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the core molecule and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. The following sections provide a detailed overview of the synthetic strategies and protocols.

Synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

The construction of the 1-(4-sulfamoylphenyl)pyrazole ring is typically achieved through a condensation reaction between a hydrazine derivative and a suitable three-carbon synthon. A reliable method for the synthesis of the core scaffold involves the reaction of (4-sulfamoylphenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate.

'

Abstract

The 1,5-diarylpyrazole scaffold, exemplified by the selective COX-2 inhibitor Celecoxib, represents a cornerstone in modern medicinal chemistry. Within this structural class, Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate serves as a pivotal intermediate and a versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the derivatives of this core compound, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways for the core molecule and its subsequent derivatization, the critical characterization techniques, and the burgeoning therapeutic applications of the resulting compounds, with a particular focus on their roles as inhibitors of key enzymes such as carbonic anhydrase, fibroblast growth factor receptor (FGFR), and cyclooxygenase (COX). This guide emphasizes the causal relationships behind experimental designs and provides validated protocols to ensure scientific rigor and reproducibility.

Introduction: The Significance of the 1-(4-sulfamoylphenyl)pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The strategic incorporation of a 4-sulfamoylphenyl group at the N-1 position of the pyrazole ring is a key structural feature of many selective COX-2 inhibitors. This sulfonamide moiety is crucial for binding to the secondary pocket of the COX-2 enzyme, thereby conferring selectivity over the COX-1 isoform and reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate emerges as a particularly valuable scaffold due to the presence of two reactive handles: a primary amino group at the C-5 position and an ethyl carboxylate at the C-4 position. These functional groups offer facile opportunities for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will illuminate the pathways to harness the potential of this versatile core.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the core molecule and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. The following sections provide a detailed overview of the synthetic strategies and protocols.

Synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

The construction of the 1-(4-sulfamoylphenyl)pyrazole ring is typically achieved through a condensation reaction between a hydrazine derivative and a suitable three-carbon synthon. A reliable method for the synthesis of the core scaffold involves the reaction of (4-sulfamoylphenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate.[2][3]

Causality behind Experimental Choices: The use of ethyl (ethoxymethylene)cyanoacetate is strategic as the ethoxymethylene group acts as a good leaving group, facilitating the initial nucleophilic attack by the hydrazine. The cyano group is an essential precursor to the C-5 amino group of the pyrazole ring, and the ethyl carboxylate group is carried through to the final product. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps in the cyclization mechanism.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

-

Reaction Setup: To a solution of 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent) in absolute ethanol, add a base such as sodium acetate or triethylamine (1.1 equivalents) to liberate the free hydrazine.

-

Addition of Reagent: To the stirred solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water to remove any inorganic salts. The crude product can be purified by recrystallization from ethanol to afford the desired Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate as a solid.

Derivatization Strategies

The core scaffold offers two primary sites for derivatization: the C-5 amino group and the C-4 ethyl carboxylate.

The primary amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to introduce a wide variety of substituents.

-

N-Acylation: Reaction with various acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine yields the corresponding N-acyl derivatives. This allows for the introduction of diverse functionalities, including aliphatic, aromatic, and heterocyclic moieties.

-

Schiff Base Formation and Reduction: Condensation with aldehydes or ketones forms Schiff bases, which can be subsequently reduced with agents like sodium borohydride to yield N-alkylated derivatives.

-

Heterocycle Formation: The amino group can participate in cyclization reactions with appropriate bifunctional reagents to construct fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.

The ester functionality can be converted into a variety of other functional groups, most notably amides.

-

Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., NaOH in ethanol/water). The resulting carboxylic acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, DCC) to afford a library of amide derivatives. This is a particularly powerful strategy for exploring SAR, as the nature of the amine can be systematically varied.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This alcohol can then be further functionalized.

Self-Validating System for Protocols: Each synthetic step should be monitored by TLC to ensure the consumption of starting materials and the formation of the product. The structure and purity of the final compounds must be rigorously confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Characterization of Derivatives

Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives.

| Technique | Purpose | Expected Observations for the Core Scaffold |

| ¹H NMR | To determine the proton environment in the molecule. | Signals corresponding to the ethyl group (triplet and quartet), the aromatic protons of the sulfamoylphenyl ring (two doublets), the pyrazole proton, and the amino protons. |

| ¹³C NMR | To identify the number and type of carbon atoms. | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the pyrazole ring carbons, and the ethyl group carbons. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the compound. |

| FT-IR Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), and S=O stretching (sulfonamide). |

| Elemental Analysis | To determine the elemental composition (C, H, N, S). | The experimentally determined percentages should be within ±0.4% of the calculated values. |

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate have shown promise in several therapeutic areas.

Carbonic Anhydrase Inhibitors

The sulfonamide moiety is a well-established zinc-binding group in inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid secretion. Certain CA isoforms are overexpressed in various cancers and are considered important therapeutic targets.

Field-Proven Insights: Amide derivatives of pyrazole carboxylic acids bearing a sulfonamide group have been shown to be potent inhibitors of human CA isoforms I and II. The pyrazole scaffold serves as a core to which various substituents can be attached to modulate the inhibitory activity and selectivity.

Caption: Derivatization strategies for CA inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in the development of various cancers.

Field-Proven Insights: 5-Amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of pan-FGFRs, demonstrating nanomolar activity against both wild-type and mutant forms of the enzyme. The pyrazole core acts as a scaffold to position a reactive group that forms a covalent bond with a cysteine residue in the ATP-binding pocket of the receptor.

Caption: Workflow for designing covalent FGFR inhibitors.

Cyclooxygenase (COX) Inhibitors

As analogs of Celecoxib, derivatives of this scaffold are expected to exhibit COX-2 inhibitory activity.

Structure-Activity Relationship Insights:

-

The Sulfonamide Moiety: Essential for COX-2 selectivity.

-

The Diaryl System: The two aromatic rings (phenylsulfonamide and another at C-3 or C-5) are crucial for binding to the active site.

-

Substituents on the Second Phenyl Ring: The nature and position of substituents on the second phenyl ring (not present in the core scaffold but would be introduced at C-3) significantly influence potency and selectivity.

-

Modifications at C-4 and C-5: The introduction of various groups at the C-4 and C-5 positions can modulate the pharmacokinetic properties and may lead to interactions with other regions of the enzyme or other biological targets. For instance, converting the ester to an amide can introduce additional hydrogen bonding interactions.

Future Directions and Conclusion

The derivatives of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate represent a rich and largely untapped source of novel therapeutic agents. The synthetic versatility of this scaffold, coupled with its proven track record in the form of celecoxib and other diarylpyrazole drugs, makes it an attractive starting point for drug discovery programs targeting a range of diseases.

Future research should focus on:

-

Systematic SAR studies: A comprehensive exploration of the chemical space around the C-4 and C-5 positions is warranted to identify novel compounds with enhanced potency and selectivity for various targets.

-

Exploration of new therapeutic targets: While the focus has been on CA, FGFR, and COX, the diverse functionalities that can be introduced onto this scaffold may lead to the discovery of inhibitors for other enzyme families.

-

Development of dual-target inhibitors: The inherent properties of this scaffold could be leveraged to design molecules that simultaneously inhibit two related targets, which could be a promising strategy for overcoming drug resistance in cancer.

References

-

Supuran, C. T., & Innocenti, A. (2006). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 533-539. [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2012). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

-

Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., ... & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(11), 18896-18907. [Link]

-

Safaei-Ghomi, J., & Eshteghal, F. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1546-1555. [Link]

-

Al-Zaydi, K. M. (2009). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(12), 20516-20539. [Link]

-

Elmaaty, A. A., & Al-Azmi, A. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 9(3), 133-151. [Link]

-

PubChem. Ethyl 2-cyano-3-ethoxyacrylate. [Link]

-

Svete, J. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 752-760. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Unveiling a Promising Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile biological activities that span across therapeutic areas.[1] When functionalized with a sulfamoylphenyl moiety, this scaffold gains a remarkable affinity for a critical family of enzymes: the carbonic anhydrases (CAs). This guide delves into the multifaceted biological landscape of a specific, yet representative, molecule: Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate. We will journey through its synthesis, dissect its mechanism of action as a carbonic anhydrase inhibitor, and explore its consequential anticancer properties. This document is crafted not merely as a repository of data but as a strategic guide for fellow scientists, offering insights into experimental design and rationale, thereby empowering your own research endeavors in this exciting field.

Compound Profile: Structural and Physicochemical Rationale

At the heart of our exploration is the unique architecture of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate. Each functional group is not a passive ornament but an active participant in its biological narrative.

-

The Pyrazole Core: This five-membered aromatic heterocycle is a privileged scaffold, offering a rigid framework that correctly orients its substituents for optimal target engagement.

-

The Sulfamoylphenyl Group: This is the critical "warhead" of the molecule. The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, essential for its inhibitory action against metalloenzymes like carbonic anhydrase.[2] Its position on the phenyl ring is pivotal for isoform-specific interactions.

-

The 5-Amino Group: The amino substituent can act as a hydrogen bond donor, forming crucial interactions within the active site of target enzymes and contributing to the molecule's overall binding affinity and selectivity.

-

The Ethyl Carboxylate Group: This ester group at the 4-position can influence the molecule's pharmacokinetic properties, such as cell permeability and metabolic stability. It also presents a site for potential prodrug strategies to enhance bioavailability.

Understanding these individual contributions is the first step in appreciating the compound's therapeutic potential and in designing next-generation analogs with enhanced efficacy and selectivity.

Synthesis Pathway: A Reproducible Protocol

The synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a multi-step process that can be reliably executed in a standard organic chemistry laboratory. The following protocol is a representative method adapted from the synthesis of analogous pyrazole derivatives.[3]

Experimental Protocol: Synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

Objective: To synthesize the title compound via a cyclization reaction.

Materials:

-

(E)-ethyl 2-cyano-3-ethoxyacrylate

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol, absolute

-

Triethylamine

-

Standard reflux apparatus

-

Thin-layer chromatography (TLC) supplies

-

Recrystallization solvents (e.g., ethanol/water)

Step-by-Step Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-sulfamoylphenylhydrazine hydrochloride (1.1 equivalents) in absolute ethanol.

-

Base Addition: To the stirred solution, add triethylamine (1.2 equivalents) dropwise at room temperature. This deprotonates the hydrazine hydrochloride, liberating the free base necessary for the subsequent reaction.

-

Addition of the Acrylate: To this mixture, add (E)-ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC. The rationale for refluxing is to provide the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product can be precipitated by the addition of cold water.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Synthesis Workflow Diagram

Caption: Proposed mechanism of anticancer action via carbonic anhydrase inhibition.

Anticancer Potential: From In Vitro Evidence to In Vivo Promise

The inhibition of tumor-associated carbonic anhydrase isoforms translates into tangible anticancer effects. While direct experimental data for Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is emerging, extensive research on closely related analogs provides a strong predictive framework for its activity. [2]

In Vitro Anticancer Screening

A standard approach to evaluating the anticancer potential of a novel compound is to screen it against a panel of human cancer cell lines. The National Cancer Institute's NCI-60 screen is a valuable resource for this initial assessment. [2] Table 1: Representative Anticancer Activity of Sulfamoylphenyl Pyrazole Analogs

| Compound Reference | Cancer Cell Line | Activity Metric | Value (µM) | Source |

| Analog 5b | MCF-7 (Breast) | IC₅₀ | 5.21 | [2] |

| Analog 4d | NCI-60 Panel | GI% | 8.46 - 86.55 | [2] |

| Analog 5a-d | NCI-60 Panel | GI% | 5.25 - 93.98 | [2] |

IC₅₀: Half-maximal inhibitory concentration; GI%: Growth Inhibition Percentage.

The data from these analogs strongly suggests that our title compound will exhibit significant antiproliferative activity, particularly against breast cancer cell lines like MCF-7.

Delving Deeper: Cell Cycle Analysis and Apoptosis Induction

Beyond simple proliferation assays, it is crucial to understand how the compound exerts its cytotoxic effects.

-

Cell Cycle Analysis: This technique, typically performed using flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide, reveals at which phase of the cell cycle (G₀/G₁, S, G₂/M) the compound induces arrest. This provides mechanistic insights into its mode of action.

-

Apoptosis Assays: The induction of programmed cell death (apoptosis) is a hallmark of many effective anticancer agents. Assays such as Annexin V/PI staining can quantify the percentage of apoptotic cells following treatment. Studies on related compounds have shown a significant increase in apoptotic cells in MCF-7 cells under both normal and hypoxic conditions. [2]

Antimicrobial and Other Potential Activities

While the primary focus has been on anticancer applications, the pyrazole scaffold is known for a broad spectrum of biological activities. [1]It is plausible that Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate may also possess:

-

Antimicrobial Activity: Pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties. [1][4]Screening against a panel of clinically relevant bacterial and fungal strains would be a worthwhile endeavor.

-

Anti-inflammatory Activity: Some pyrazole-containing compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators. [1]

Future Directions and Concluding Remarks

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate stands as a molecule of significant interest at the intersection of medicinal chemistry and oncology. Its structural features strongly suggest a mechanism of action rooted in the inhibition of carbonic anhydrases, leading to potent anticancer effects.

For the research scientist, the path forward involves:

-

Definitive Biological Characterization: Undertaking comprehensive in vitro studies to determine the IC₅₀ values against a broad panel of cancer cell lines and to elucidate the precise mechanisms of cell death.

-

Isoform Selectivity Profiling: Assessing the inhibitory activity against a range of carbonic anhydrase isoforms to establish a selectivity profile.

-

In Vivo Efficacy Studies: Progressing the most promising compounds to preclinical animal models to evaluate their antitumor efficacy, pharmacokinetics, and safety profiles.

For the drug development professional, this compound and its analogs represent a promising starting point for lead optimization programs aimed at developing novel, targeted cancer therapeutics.

This guide has aimed to provide a technically deep and strategically insightful overview of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate. By understanding the "why" behind its synthesis and biological activity, we are better equipped to unlock its full therapeutic potential.

References

-

Al-Warhi, T., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Available at: [Link]

-

Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o275. Available at: [Link]

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). ethyl 5-aMino-1H-pyrazole-4-carboxylate. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2014). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 52(5), 1390-1397. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem Compound Summary for CID 85270. Available at: [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 9(10), 824-838. Available at: [Link]

-

Rakhimova, S., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. Available at: [Link]

-

Xu, J., et al. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 25(3), 546-551. Available at: [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. Available at: [Link]

Sources

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate literature review

An In-depth Technical Guide to Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its versatile structure serves as a "privileged scaffold," capable of interacting with a multitude of biological targets through various non-covalent interactions. This has led to the development of numerous blockbuster drugs across a wide range of therapeutic areas, including anticancer agents like ibrutinib, anti-inflammatory drugs such as celecoxib, and antivirals.[3][4] The unique electronic properties and synthetic accessibility of the pyrazole ring allow for extensive functionalization, enabling chemists to fine-tune the steric and electronic profile of molecules to optimize potency, selectivity, and pharmacokinetic properties.[5][6]

This guide focuses on a specific, highly functionalized pyrazole derivative: Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate . This molecule is of significant interest not only as a crucial synthetic intermediate for major pharmaceuticals but also for the therapeutic potential inherent in its own structural motifs—the pyrazole core, the biologically active sulfonamide group, and the reactive aminocarboxylate system. We will explore its synthesis, structural characteristics, known biological roles, and potential for future drug development.

Synthesis and Molecular Architecture

The construction of the polysubstituted pyrazole ring is a foundational exercise in heterocyclic chemistry. The most prevalent and efficient synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate involves a classical condensation reaction between a hydrazine derivative and a suitable three-carbon electrophilic component.

Core Synthetic Strategy: Heterocyclic Ring Formation

The primary synthetic route involves the reaction of 4-sulfamoylphenylhydrazine with an activated β-cyanovinyl ether, such as (E)-ethyl 2-cyano-3-ethoxyacrylate. This reaction proceeds via a nucleophilic attack of the hydrazine onto the vinyl system, followed by an intramolecular cyclization and subsequent elimination to form the stable aromatic pyrazole ring. The regioselectivity of this reaction is generally high, yielding the desired 1,5-disubstituted pyrazole isomer.[7]

A similar, related synthesis involves the reaction of 4-sulfamoylphenylhydrazine hydrochloride with 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione to produce the famed anti-inflammatory drug, Celecoxib.[8][9] This highlights the versatility of the substituted hydrazine in creating 1,5-diarylpyrazole systems.

Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide-based compound.

Antimicrobial and Other Activities

The pyrazole scaffold is associated with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects. [10]Numerous studies have reported the synthesis of pyrazole derivatives with potent antimicrobial activity against various human pathogens. [1]The combination of the pyrazole ring with a sulfonamide moiety, as seen in this molecule, is a common strategy in the design of novel antimicrobial agents. [11][12]While specific data for the title compound is limited, its structural class remains an area of active investigation for developing new anti-infective and anti-inflammatory therapeutics. [13][14]

Experimental Methodologies: A Practical Guide

The following protocols are representative of standard laboratory procedures for the synthesis and characterization of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, based on established literature. [7]

Detailed Synthesis Protocol

Objective: To synthesize Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate via condensation reaction.

Materials:

-

4-Sulfamoylphenylhydrazine hydrochloride

-

(E)-ethyl 2-cyano-3-ethoxyacrylate

-

Absolute Ethanol

-

Sodium acetate (or other suitable base)

-

Standard reflux apparatus

-

Filtration equipment

-

Recrystallization solvents (e.g., ethanol)

Procedure:

-

Preparation of Hydrazine Free Base: In a round-bottom flask, dissolve 4-sulfamoylphenylhydrazine hydrochloride in water. Neutralize the solution by adding a stoichiometric amount of a base like sodium acetate or sodium bicarbonate to liberate the free hydrazine. The free base may be extracted or used in situ.

-

Reaction Setup: To a solution of the free 4-sulfamoylphenylhydrazine (1.0 eq) in absolute ethanol, add (E)-ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. For higher purity, recrystallize the crude product from a suitable solvent like ethanol to afford the final compound as a solid.

Characterization Workflow

Objective: To confirm the identity, structure, and purity of the synthesized product.

-

Melting Point: Determine the melting point of the purified solid and compare it to literature values. A sharp melting point is indicative of high purity.

-

¹H and ¹³C NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the pyrazole proton, the amino group protons, and the ethyl ester group. The ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Analyze the sample to determine its molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: Record the IR spectrum. Look for characteristic absorption bands for the N-H stretch of the amino and sulfonamide groups, the C=O stretch of the ester, and the S=O stretches of the sulfonamide.

Conclusion and Future Directions

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a molecule of dual importance. It is an indispensable building block in the pharmaceutical industry for the production of anti-inflammatory drugs like Celecoxib. Concurrently, its structure, combining the privileged pyrazole scaffold with a potent sulfonamide pharmacophore, makes it and its derivatives compelling candidates for drug discovery campaigns.

Future research should focus on leveraging this scaffold to develop new therapeutic agents. Key opportunities include:

-

Derivatization: Systematic modification of the amino and carboxylate groups to create libraries of new compounds for screening against various targets.

-